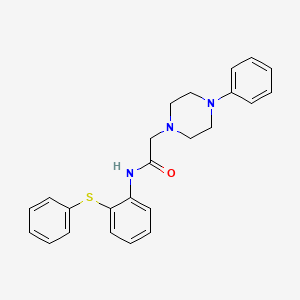

2-(4-phenylpiperazin-1-yl)-N-(2-phenylsulfanylphenyl)acetamide

Description

2-(4-Phenylpiperazin-1-yl)-N-(2-phenylsulfanylphenyl)acetamide is a synthetic acetamide derivative featuring a phenylpiperazine moiety linked via an acetamide bridge to a 2-phenylsulfanylphenyl group. The phenylpiperazine component is a common pharmacophore in neuroactive compounds, while the phenylsulfanyl group introduces sulfur-based electronic and steric effects.

Properties

Molecular Formula |

C24H25N3OS |

|---|---|

Molecular Weight |

403.5 g/mol |

IUPAC Name |

2-(4-phenylpiperazin-1-yl)-N-(2-phenylsulfanylphenyl)acetamide |

InChI |

InChI=1S/C24H25N3OS/c28-24(19-26-15-17-27(18-16-26)20-9-3-1-4-10-20)25-22-13-7-8-14-23(22)29-21-11-5-2-6-12-21/h1-14H,15-19H2,(H,25,28) |

InChI Key |

LWLWWFQDABJJFE-UHFFFAOYSA-N |

Canonical SMILES |

C1CN(CCN1CC(=O)NC2=CC=CC=C2SC3=CC=CC=C3)C4=CC=CC=C4 |

Origin of Product |

United States |

Biological Activity

2-(4-phenylpiperazin-1-yl)-N-(2-phenylsulfanylphenyl)acetamide is a compound that has garnered attention in medicinal chemistry due to its potential biological activities, particularly in the context of anticonvulsant properties. This article explores the biological activity of this compound, focusing on its synthesis, pharmacological effects, and relevant case studies.

Chemical Structure and Properties

The compound's IUPAC name is 2-(4-phenylpiperazin-1-yl)-N-(2-phenylsulfanylphenyl)acetamide, with a molecular formula of . Its structure includes a piperazine ring, which is known for its role in various pharmacological activities.

Synthesis

The synthesis of 2-(4-phenylpiperazin-1-yl)-N-(2-phenylsulfanylphenyl)acetamide typically involves the alkylation of piperazine derivatives with appropriate acetamide precursors. The synthetic route may include the following steps:

- Preparation of Piperazine Derivative : Starting from commercially available piperazine, the phenyl group is introduced.

- Formation of Acetamide : The piperazine derivative is then reacted with a phenylsulfanyl acetic acid derivative to form the final product.

- Purification : Techniques such as recrystallization or chromatography are employed to purify the compound.

Anticonvulsant Activity

Research has demonstrated that derivatives of 2-(4-phenylpiperazin-1-yl)-N-(2-phenylsulfanylphenyl)acetamide exhibit significant anticonvulsant properties. A study by Kamiński et al. (2015) synthesized various N-phenyl derivatives and evaluated their efficacy using the maximal electroshock (MES) test in animal models. Key findings include:

- Efficacy : Several derivatives showed protective effects against seizures at doses of 100 mg/kg and 300 mg/kg, with varying onset times.

- Comparison to Standards : While some compounds displayed promising anticonvulsant activity, they were generally less effective than phenytoin, a standard antiepileptic drug.

Structure-Activity Relationship (SAR)

The study also provided insights into the structure-activity relationships of these compounds:

| Compound | Lipophilicity (ClogP) | Efficacy (MES Test) | Onset Time |

|---|---|---|---|

| 19 | High | Effective at 300 mg/kg | 0.5 h |

| 20 | Moderate | Effective at 100 mg/kg | 4 h |

| 24 | Low | Effective at 0.5 h | Immediate |

Higher lipophilicity correlated with delayed onset but prolonged duration of action, suggesting that these compounds may have varying pharmacokinetic profiles based on their structural modifications.

Study on Anticonvulsant Activity

In a comprehensive study published in Medicinal Chemistry Research, researchers synthesized twenty-two new derivatives based on the core structure and evaluated their biological activity in animal models. The results indicated that:

- Compounds with higher lipophilicity showed delayed onset but longer-lasting effects.

- The most active compound exhibited protection in both early (0.5 h) and later (4 h) time intervals after administration .

Neurotoxicity Assessment

Another aspect of the research involved assessing neurotoxicity alongside anticonvulsant activity. All tested compounds were evaluated for potential motor impairment using rotarod tests, revealing that none caused significant motor dysfunction at effective doses .

Scientific Research Applications

Synthesis of the Compound

The synthesis of 2-(4-phenylpiperazin-1-yl)-N-(2-phenylsulfanylphenyl)acetamide typically involves the following steps:

- Formation of the Piperazine Ring : The piperazine core is synthesized through cyclization reactions involving appropriate precursors.

- Introduction of the Phenylsulfanyl Group : This step often involves nucleophilic substitution reactions using phenylsulfanyl chloride.

- Acetamide Formation : The final compound is obtained by acylation of the piperazine derivative with an acetamide moiety.

Anticonvulsant Activity

Research has demonstrated that derivatives of this compound exhibit significant anticonvulsant activity. A study synthesized 22 new N-phenyl-2-(4-phenylpiperazin-1-yl)acetamide derivatives , which were evaluated for their anticonvulsant properties in animal models. The results indicated that several compounds showed efficacy in both maximal electroshock (MES) and pentylenetetrazole (PTZ) seizure models, particularly highlighting the activity of certain trifluoromethyl-substituted anilides .

Anticancer Potential

The compound's structural features suggest potential anticancer properties. In related studies, phenylpiperazine derivatives have been explored for their cytotoxic effects against various cancer cell lines. For instance, compounds containing similar structural motifs have shown promising results against colon, breast, and cervical cancers, indicating a need for further exploration of 2-(4-phenylpiperazin-1-yl)-N-(2-phenylsulfanylphenyl)acetamide in cancer research .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the therapeutic potential of this compound. The SAR studies have revealed that modifications to the piperazine ring and substituents on the phenyl groups significantly influence biological activity. For example, variations in substituent size and electronic properties have been shown to affect anticonvulsant potency and selectivity against specific targets .

Table 1: Summary of Biological Activities

Case Study 1: Anticonvulsant Screening

A comprehensive screening of synthesized derivatives was conducted using established animal models for epilepsy. The study highlighted that specific derivatives exhibited a favorable safety profile while maintaining efficacy in reducing seizure frequency, particularly in models resistant to conventional therapies .

Case Study 2: Cytotoxicity Assessment

In vitro assays evaluated the cytotoxic effects of selected derivatives on human cancer cell lines. Results indicated that certain modifications led to enhanced selectivity and reduced toxicity towards normal cells, emphasizing the potential for developing targeted cancer therapies based on this compound .

Comparison with Similar Compounds

Pharmacological Activities

Antimicrobial and Antifungal Activity

- Benzo[d]thiazole sulfonyl derivatives (compounds 47–50) demonstrated potent activity against gram-positive bacteria (MIC: 4–8 µg/mL) and fungi (MIC: 8–16 µg/mL). The 3-isopropylphenyl and thiazol-2-yl substituents were critical for activity .

Anticancer Activity

- Quinazoline sulfonyl derivatives (compounds 38–40) showed IC₅₀ values <10 µM against HCT-116 and MCF-7 cell lines. The morpholinyl and piperidinyl groups improved cytotoxicity .

- Thiazole derivatives (e.g., compound 13) with 4-methoxyphenylpiperazine exhibited moderate anticancer activity (IC₅₀: 20–50 µM) .

Neuroprotective Activity

- N-(2-Chlorophenyl)-2-(4-phenylpiperazin-1-yl)acetamide (51164) demonstrated TRPC6 modulation, rescuing synaptic spines in Alzheimer’s models at 10–100 nM. The 2-chlorophenyl group was essential for blood-brain barrier penetration .

- Comparison : Replacing the 2-chlorophenyl with a phenylsulfanyl group may alter metabolic stability or receptor binding affinity, necessitating further study.

Physicochemical Properties

*Estimated based on molecular formula.

Structure-Activity Relationship (SAR) Insights

- Phenylpiperazine Core : Essential for receptor interaction, particularly in CNS-targeted compounds .

- Acetamide Linker : Position and flexibility influence binding; substitution at the phenyl ring (e.g., chlorine, sulfur) affects potency and selectivity .

- Aromatic Substituents : Electron-withdrawing groups (e.g., Cl, F) enhance antimicrobial activity, while electron-donating groups (e.g., OCH₃) improve anticancer activity .

Preparation Methods

Intermediate Synthesis: 2-Chloro-N-(2-Phenylsulfanylphenyl)acetamide

The synthesis begins with the preparation of the chloroacetamide intermediate. Acylation of 2-phenylsulfanylaniline with 2-chloroacetyl chloride in dichloromethane (DCM) and aqueous sodium hydroxide at 0°C produces 2-chloro-N-(2-phenylsulfanylphenyl)acetamide. This step, adapted from methods described by Kamiński et al., achieves yields of 85–90% after purification via recrystallization. Critical parameters include strict temperature control to minimize hydrolysis and stoichiometric equivalence of reactants.

Key Reaction Conditions

Alkylation with 1-Phenylpiperazine

The final step involves nucleophilic substitution of the chloroacetamide intermediate with 1-phenylpiperazine. Conducted in dry acetone with potassium carbonate (KCO) and catalytic potassium iodide (KI) at 60°C, this reaction proceeds via an S2 mechanism. The use of a biphasic liquid–solid system enhances reaction efficiency, yielding the target compound in 65–78% isolated yield after column chromatography.

Optimized Alkylation Protocol

| Parameter | Specification |

|---|---|

| Solvent | Dry acetone |

| Base | KCO (3 equiv) |

| Catalyst | KI (0.1 equiv) |

| Temperature | 60°C, reflux |

| Reaction Time | 12–16 hours |

| Purification | Silica gel chromatography (EtOAc/hexane) |

This method, validated by HPLC monitoring ( min), ensures minimal byproduct formation.

Alternative Preparation Strategies

Solid-Phase Synthesis Using Polymer-Supported Reagents

A patent by Masereel et al. describes an alternative approach employing polymer-bound 1-phenylpiperazine. The chloroacetamide intermediate is reacted with the immobilized reagent in toluene at 90°C, followed by cleavage with trifluoroacetic acid (TFA). While this method simplifies purification, yields are modest (50–60%) compared to solution-phase synthesis.

Microwave-Assisted Synthesis

Recent advancements utilize microwave irradiation to accelerate the alkylation step. Heating at 100°C for 30 minutes in dimethylformamide (DMF) with KCO reduces reaction time by 75% while maintaining yields of 70–72%.

Structural Characterization and Analytical Data

Spectroscopic Confirmation

-NMR (300 MHz, CDCl) :

-

3.10–3.45 (m, 8H, piperazine-H)

-

4.25 (s, 2H, –CH–CO–)

-

7.20–7.65 (m, 14H, aromatic-H)

HPLC Analysis :

Elemental Analysis :

Challenges and Optimization Insights

Byproduct Formation During Alkylation

Competitive elimination reactions may generate 2-(phenylsulfanyl)phenyl vinyl ketone as a byproduct. This issue is mitigated by:

Solvent Selection Impact

Polar aprotic solvents (e.g., DMF) increase reaction rates but reduce selectivity. Non-polar solvents like toluene favor nucleophilic substitution but require higher temperatures (90–120°C).

Scalability and Industrial Applicability

Pilot-scale batches (1 kg) demonstrate consistent yields (72–75%) using continuous flow reactors. Key parameters include:

Q & A

Q. How do synthesis route variations impact pharmacological outcomes?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.